![molecular formula C13H16ClNO B1416493 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide CAS No. 1087792-00-4](/img/structure/B1416493.png)
2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide
Vue d'ensemble
Description
2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide is a biochemical used for proteomics research . It has a molecular formula of C13H16ClNO and a molecular weight of 237.73 .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide consists of a phenyl ring attached to a cyclobutyl group, which is further connected to an acetamide group through a methyl linkage . The InChI representation of the molecule isInChI=1S/C12H14ClNO/c13-8-11(15)14-9-12(6-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide include a molecular weight of 223.70 g/mol, XLogP3-AA of 2.4, one hydrogen bond donor count, one hydrogen bond acceptor count, four rotatable bond counts, an exact mass and monoisotopic mass of 223.0763918 g/mol, a topological polar surface area of 29.1 Ų, a heavy atom count of 15, and a complexity of 232 .Applications De Recherche Scientifique
Herbicide Metabolism and Toxicology : A study by Coleman et al. (2000) focused on the metabolism of chloroacetamide herbicides, such as acetochlor and butachlor, in human and rat liver microsomes. They investigated the metabolic activation pathways of these herbicides, which can lead to carcinogenic compounds. This research is significant for understanding the toxicity and environmental impact of chloroacetamide herbicides, including those structurally related to 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).
Chemical Structure Analysis : Gowda et al. (2007) studied the conformation of the N—H bond in various acetamide structures. This type of research is crucial for understanding the molecular geometry and potential reactivity of compounds like 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide (Gowda, Svoboda, Foro, Dou, & Fuess, 2007).
Synthesis and Characterization of Related Compounds : Zhong-cheng and Shu (2002) conducted research on the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, which shares a similar chemical backbone with 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide. Such studies contribute to the broader understanding of chemical synthesis processes and the properties of acetamide derivatives (Zhong-cheng & Shu, 2002).
Therapeutic Applications in Encephalitis : A novel anilidoquinoline derivative structurally related to 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide was synthesized and evaluated by Ghosh et al. (2008) for its therapeutic efficacy in treating Japanese encephalitis. This research demonstrates potential therapeutic applications of similar chemical compounds (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).
Herbicidal Activity : Okamoto et al. (1991) synthesized N-(1-Arylethenyl)-2-chloroacetamides with alkyloxyalkyl moieties and tested their herbicidal activities. This study contributes to the field of agricultural chemistry by exploring the effectiveness of various herbicidal compounds, which can include derivatives similar to 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide (Okamoto, Kato, Kobutani, Ogasawara, Konnai, & Takematsu, 1991).
Orientations Futures
Given the antimicrobial potential of related compounds , future research could explore the biological activity of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide, particularly its potential antimicrobial properties. Further investigation into the synthesis and chemical reactions of this compound could also provide valuable insights.
Propriétés
IUPAC Name |
2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-9-12(16)15-10-13(7-4-8-13)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJCUASSISRGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)CCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride](/img/structure/B1416411.png)
![3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid](/img/structure/B1416413.png)
![4-Iodo-N-(2-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethyl)benzamide](/img/structure/B1416415.png)

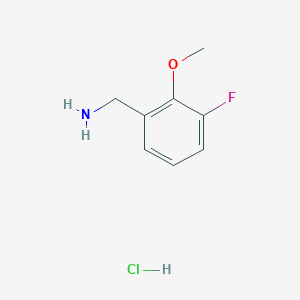
![7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1416420.png)
![1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzoimidazole](/img/structure/B1416421.png)
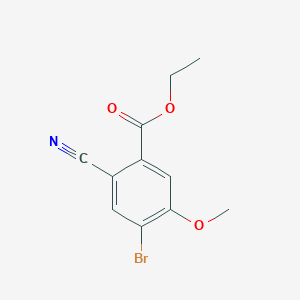
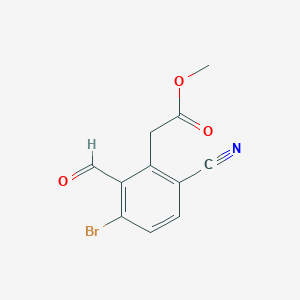
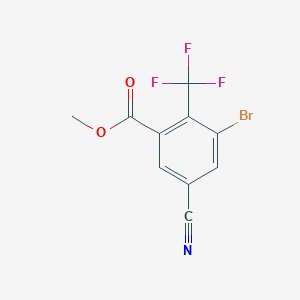
![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1416428.png)
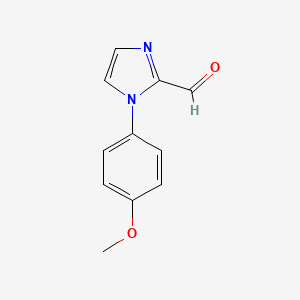
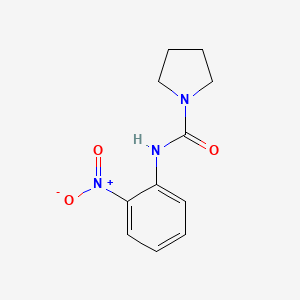
![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)